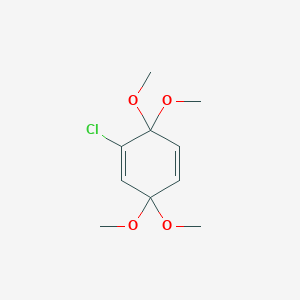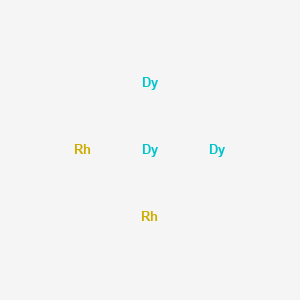
Dysprosium--rhodium (3/2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dysprosium–rhodium (3/2) is a compound formed by the combination of dysprosium and rhodium in a 3:2 ratio. Dysprosium is a rare earth element known for its high magnetic susceptibility and thermal neutron absorption cross-section, while rhodium is a transition metal known for its catalytic properties and resistance to corrosion. The combination of these two elements results in a compound with unique physical and chemical properties that make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dysprosium–rhodium (3/2) typically involves the reaction of dysprosium and rhodium salts under controlled conditions. One common method is the co-precipitation technique, where dysprosium nitrate and rhodium chloride are dissolved in a suitable solvent, followed by the addition of a precipitating agent such as sodium hydroxide. The resulting precipitate is then filtered, washed, and dried to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of dysprosium–rhodium (3/2) may involve high-temperature solid-state reactions. Dysprosium oxide and rhodium metal are mixed in stoichiometric amounts and heated in a furnace under an inert atmosphere to prevent oxidation. The reaction is carried out at temperatures ranging from 800 to 1200°C, resulting in the formation of dysprosium–rhodium (3/2) as a solid product.
化学反応の分析
Types of Reactions
Dysprosium–rhodium (3/2) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form dysprosium oxide and rhodium oxide.
Reduction: It can be reduced using hydrogen gas to yield elemental dysprosium and rhodium.
Substitution: The compound can undergo substitution reactions with halogens to form dysprosium halides and rhodium halides.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas at high temperatures.
Substitution: Halogens such as chlorine or bromine at room temperature.
Major Products
Oxidation: Dysprosium oxide (Dy2O3) and rhodium oxide (Rh2O3).
Reduction: Elemental dysprosium and rhodium.
Substitution: Dysprosium halides (DyX3) and rhodium halides (RhX3), where X represents a halogen.
科学的研究の応用
Dysprosium–rhodium (3/2) has a wide range of applications in scientific research due to its unique properties.
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biology: The compound is studied for its potential use in magnetic resonance imaging (MRI) contrast agents due to its high magnetic susceptibility.
Medicine: Research is being conducted on its potential use in targeted drug delivery systems and cancer treatment.
Industry: It is used in the production of high-performance magnets and as a component in advanced materials for electronic devices.
作用機序
The mechanism by which dysprosium–rhodium (3/2) exerts its effects depends on its application. In catalytic reactions, the compound provides active sites for the adsorption and activation of reactant molecules, facilitating the reaction process. In MRI contrast agents, the high magnetic susceptibility of dysprosium enhances the contrast of images by affecting the relaxation times of nearby hydrogen nuclei. In drug delivery systems, the compound can be functionalized with targeting ligands to selectively deliver therapeutic agents to specific cells or tissues.
類似化合物との比較
Dysprosium–rhodium (3/2) can be compared with other similar compounds, such as dysprosium–platinum (3/2) and dysprosium–palladium (3/2).
Dysprosium–platinum (3/2): Similar to dysprosium–rhodium (3/2), this compound also exhibits catalytic properties and high magnetic susceptibility. platinum is more expensive and less abundant than rhodium.
Dysprosium–palladium (3/2): This compound is also used as a catalyst and in magnetic applications. Palladium has similar chemical properties to rhodium but is less resistant to corrosion.
Conclusion
Dysprosium–rhodium (3/2) is a compound with unique properties that make it valuable in various scientific and industrial applications. Its synthesis involves controlled reactions of dysprosium and rhodium salts, and it undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound has applications in chemistry, biology, medicine, and industry, and its mechanism of action depends on its specific use. Compared to similar compounds, dysprosium–rhodium (3/2) offers a balance of performance and cost-effectiveness, making it a versatile and valuable material.
特性
CAS番号 |
60063-67-4 |
|---|---|
分子式 |
Dy3Rh2 |
分子量 |
693.31 g/mol |
IUPAC名 |
dysprosium;rhodium |
InChI |
InChI=1S/3Dy.2Rh |
InChIキー |
BODGCACDYPNZIO-UHFFFAOYSA-N |
正規SMILES |
[Rh].[Rh].[Dy].[Dy].[Dy] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{(E)-[(4-Bromophenyl)methylidene]amino}-N,N-dimethylaniline](/img/structure/B14621030.png)
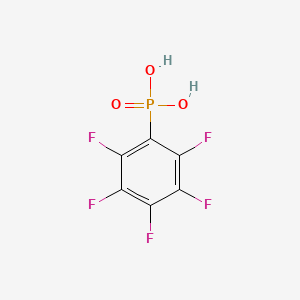
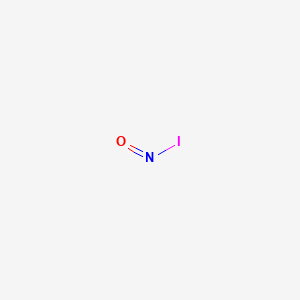
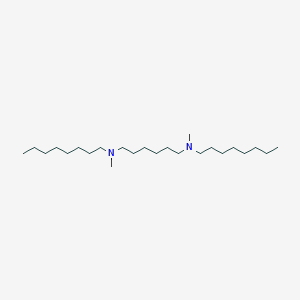
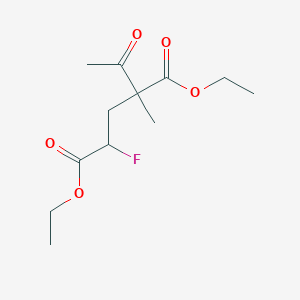
![{9-[4-(Methylsulfanyl)phenyl]-9H-fluoren-9-yl}acetaldehyde](/img/structure/B14621053.png)
![[9-(4-Fluorophenyl)-9H-fluoren-9-yl]acetaldehyde](/img/structure/B14621054.png)

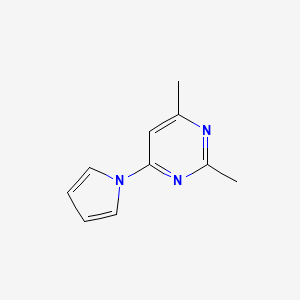
silane](/img/structure/B14621063.png)
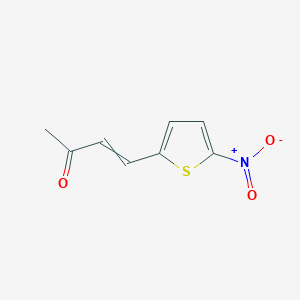

![2,6-Difluoro-N-[(4-fluorophenyl)carbamothioyl]benzamide](/img/structure/B14621084.png)
